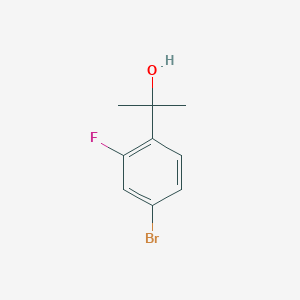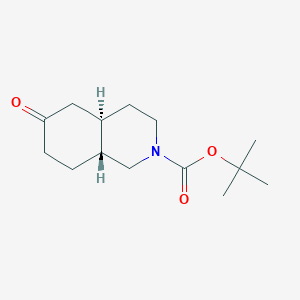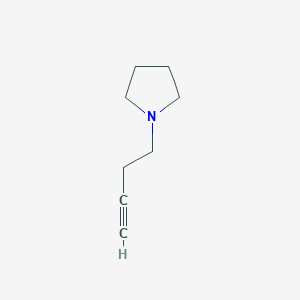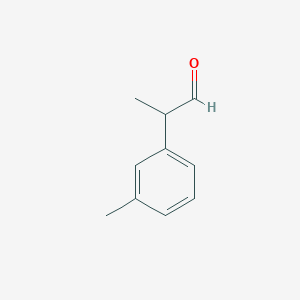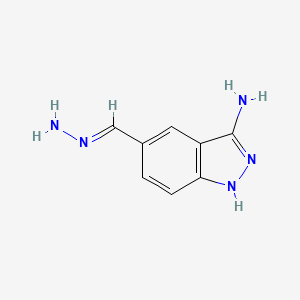
5-methanehydrazonoyl-1H-indazol-3-amine
Descripción general
Descripción
5-methanehydrazonoyl-1H-indazol-3-amine is a compound with the molecular formula C8H9N5. It is a derivative of indazole, a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry .
Aplicaciones Científicas De Investigación
5-methanehydrazonoyl-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various indazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce apoptosis.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-methanehydrazonoyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cell surface receptors to influence cell proliferation, survival, and differentiation .
Mode of Action
It is suggested that the compound may interact with its target, the tyrosine-protein kinase jak2, leading to changes in the kinase’s activity .
Biochemical Pathways
Given the compound’s target, it is likely to impact pathways downstream of jak2, which could include the jak-stat signaling pathway .
Result of Action
Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . It is suggested that these compounds may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Análisis Bioquímico
Biochemical Properties
5-methanehydrazonoyl-1H-indazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound has been found to bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in gene expression that lead to either the promotion or inhibition of cell growth . Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups to substrates . This inhibition can lead to downstream effects on signaling pathways and gene expression. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time when exposed to factors such as light, heat, and pH changes . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been found to inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolites . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in this pathway, resulting in altered levels of metabolic intermediates . These interactions can have significant effects on cellular energy metabolism and overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression . In the mitochondria, this compound can affect mitochondrial function by inhibiting enzymes involved in the electron transport chain, leading to changes in cellular energy production . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanehydrazonoyl-1H-indazol-3-amine typically involves the reaction of 3-amino-1H-indazole-5-carbaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a specific temperature for a set duration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5-methanehydrazonoyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted indazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-3-amine: A closely related compound with similar biological activities.
5-phenyl-1H-indazol-3-amine: Another indazole derivative with potential medicinal applications.
Uniqueness
5-methanehydrazonoyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain cancer cell lines while sparing normal cells makes it a promising candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAETZMKTYPAXNE-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=NN)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=N/N)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
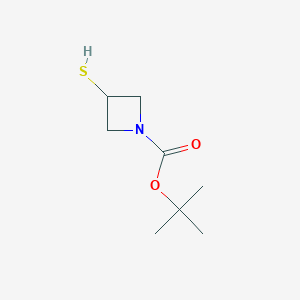
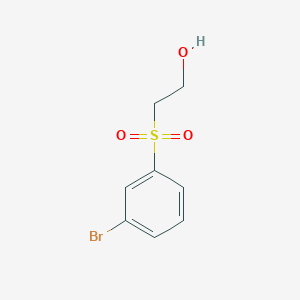
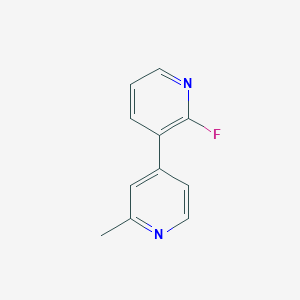
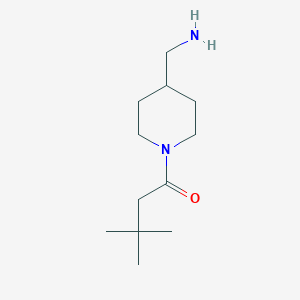
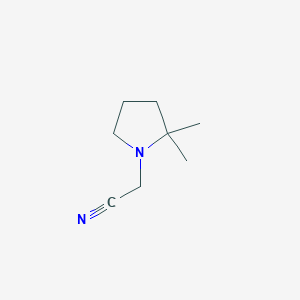
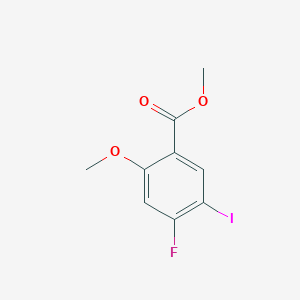
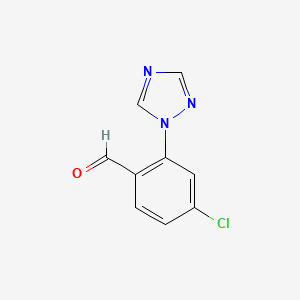
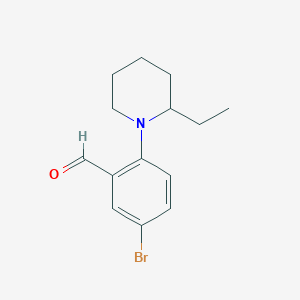
![Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1444300.png)
